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Compound of Interest

Compound Name: Floramanoside C

Cat. No.: B15575362

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,
experimental protocols, and relevant biological pathways associated with Floramanoside C.
The information is intended to support research and development efforts in pharmacology and
medicinal chemistry.

Physicochemical Data of Floramanoside C

Floramanoside C is a flavonol glycoside that has been isolated from the flowers of
Abelmoschus manihot[1]. Its chemical structure and properties are summarized below.

Quantitative Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of
Floramanoside C. This data is crucial for understanding its behavior in biological systems and
for the development of analytical methods.
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Property Value Source
Molecular Formula C21H18015 [1112113114]
Molecular Weight 510.36 g/mol [1][2][4]
CAS Number 1403981-95-2 [1]I3]
Appearance Solid [5]
Boiling Point (Predicted) 1053.60 + 65.0 °C (at 760 Torr)  [4]
Density (Predicted) 2.065 £ 0.06 g/cm3 (at 25 °C) [4]
Acid Dissociation Constant
, 2.73+0.70 [4]
(pKa) (Predicted)
XLogP3-AA (Computed) -0.1 [3]
Hydrogen Bond Donor Count
10 [3]
(Computed)
Hydrogen Bond Acceptor
ydrog p 15 3]
Count (Computed)
Rotatable Bond Count
4 [3]
(Computed)
Exact Mass (Computed) 510.06456986 Da [3]
Topological Polar Surface Area
poiog 264 Az [3]
(Computed)
Heavy Atom Count
v 36 [3]

(Computed)

IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,5,7-trihydroxy-4-oxo-2-(3,4,5-
trinydroxyphenyl)chromen-8-ylJoxyoxane-2-carboxylic acid[3]

SMILES: C1=C(C=C(C(=C10)0)0)C2=C(C(=0)C3=C(02)C(=C(C=C30)0)O[C@H]4--
INVALID-LINK--C(=0)0)0)0">C@@HO)O[3]

Experimental Protocols
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The following sections detail the general methodologies for the isolation and evaluation of the
biological activity of Floramanoside C. These protocols are based on standard techniques
used in natural product chemistry and pharmacology.

Isolation and Structure Elucidation of Floramanoside C

The isolation of Floramanoside C from its natural source, such as the flowers of Abelmoschus
manihot, typically involves a multi-step process of extraction and chromatographic separation.
The structure is then determined using spectroscopic methods[6][7][8].

. Extraction:

The dried and powdered plant material (flowers) is subjected to solvent extraction, often
starting with a nonpolar solvent to remove lipids and pigments, followed by extraction with a
polar solvent like methanol or ethanol to extract flavonoid glycosides.

The polar extract is then concentrated under reduced pressure to yield a crude extract.
. Chromatographic Purification:

The crude extract is subjected to a series of chromatographic techniques to isolate the
individual compounds.

Column Chromatography: The extract is often first fractionated using column
chromatography on silica gel or a polymeric resin (e.g., Diaion HP-20), eluting with a
gradient of solvents (e.g., water-methanol or chloroform-methanol).

Sephadex LH-20 Chromatography: Fractions rich in flavonoids are further purified on a
Sephadex LH-20 column, eluting with methanol, to separate compounds based on molecular
size.

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically
achieved using preparative HPLC on a C18 column with a mobile phase such as a
methanol-water or acetonitrile-water gradient.

. Structure Elucidation:
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e The structure of the purified Floramanoside C is determined by a combination of
spectroscopic methods:

o Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

o !H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-
hydrogen framework of the molecule[9][10][11][12].

o 2D-NMR (COSY, HSQC, HMBC): To establish the connectivity of protons and carbons and
to assign the complete structure.

o UV-Vis Spectroscopy: To identify the flavonoid chromophore.
o Acid Hydrolysis: To identify the sugar moiety and its linkage to the aglycone.

Biological Activity Assays

Floramanoside C has been reported to exhibit antioxidant and aldose reductase inhibitory
activities[1][5].

1. DPPH Radical Scavenging Assay:
e This assay is used to determine the antioxidant activity of the compound.

e A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol is
prepared.

o Different concentrations of Floramanoside C are added to the DPPH solution.
e The mixture is incubated in the dark at room temperature.

e The scavenging of the DPPH radical by Floramanoside C leads to a decrease in
absorbance, which is measured spectrophotometrically at approximately 517 nm.

e Ascorbic acid or another known antioxidant is used as a positive control.

e The ICso value (the concentration of the compound required to scavenge 50% of the DPPH
radicals) is calculated to quantify the antioxidant activity.
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2. Aldose Reductase Inhibitory Activity Assay:

e This assay measures the ability of the compound to inhibit the aldose reductase enzyme,
which is involved in the polyol pathway.

e The enzyme can be sourced from rat lenses or can be a recombinant human aldose
reductase.

e The assay mixture contains a buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and
the enzyme.

 Different concentrations of Floramanoside C are added to the assay mixture.

o The activity of the enzyme is determined by measuring the decrease in absorbance at 340
nm due to the oxidation of NADPH.

e A known aldose reductase inhibitor, such as quercetin or epalrestat, is used as a positive
control.

e The ICso value is calculated to determine the inhibitory potency of Floramanoside C.

Visualizations

The following diagrams illustrate the general workflow for the isolation of Floramanoside C
and the signaling pathway in which it is active.
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Caption: A generalized workflow for the isolation of Floramanoside C.
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Caption: Inhibition of the Polyol Pathway by Floramanoside C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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